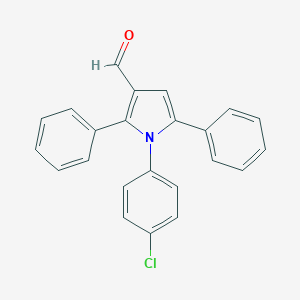
1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom This particular compound is notable for its unique structure, which includes a chlorophenyl group, two phenyl groups, and a carbaldehyde group attached to the pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. For instance, a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid, can be refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The compound can participate in condensation reactions with amines to form Schiff bases.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde is primarily determined by its interaction with specific molecular targets. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivative being studied .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde can be compared with other pyrrole derivatives, such as:
1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrole-3-carbaldehyde:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C23H16ClNO |
|---|---|
Molekulargewicht |
357.8g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2,5-diphenylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C23H16ClNO/c24-20-11-13-21(14-12-20)25-22(17-7-3-1-4-8-17)15-19(16-26)23(25)18-9-5-2-6-10-18/h1-16H |
InChI-Schlüssel |
HNWFRGLUHHSCPM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















